molecular formula C13H13NO B7516936 1-[(3-Methylphenyl)methyl]pyridin-2-one

1-[(3-Methylphenyl)methyl]pyridin-2-one

Cat. No.: B7516936
M. Wt: 199.25 g/mol
InChI Key: UHARSOQAKBZFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenyl)methyl]pyridin-2-one is a heterocyclic organic compound featuring a pyridin-2-one core substituted with a 3-methylbenzyl group. The pyridin-2-one moiety is a lactam derivative of pyridine, offering both hydrogen-bonding and π-stacking capabilities, which are critical in pharmacological interactions.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-5-4-6-12(9-11)10-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHARSOQAKBZFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-[(3-Methylphenyl)methyl]pyridin-2-one with structurally analogous compounds, emphasizing substituent effects and applications:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound (Target) Pyridin-2-one 3-Methylbenzyl at N1 Unknown (research compound) -
1-[(3-Amino-2-methylphenyl)methyl]-4-(2-thienylethoxy)pyridin-2-one Pyridin-2-one 3-Amino-2-methylbenzyl, 4-(2-thienylethoxy) Potential CNS activity (inferred)
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one Pyridin-2(1H)-one 3-Chlorophenyl at C3, phenylamino at C5 Mechanochemical allodynia treatment
Fluridone (1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone) Pyridin-4-one 3-Phenyl, 5-(trifluoromethylphenyl), methyl at N1 Herbicide (pesticide)
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine Pyrrolidine 3-Fluorophenyl, methylamine at C3 Unknown (neurotransmitter analog)

Key Observations:

Substituent Effects on Bioactivity: The 3-methylbenzyl group in the target compound enhances lipophilicity compared to the 3-chlorophenyl group in ’s compound, which may increase membrane permeability but reduce polarity . Electron-withdrawing groups (e.g., chlorine in 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one) improve metabolic stability and receptor binding affinity, as seen in its application for mechanical allodynia . In contrast, electron-donating groups like methyl (target compound) may favor hydrophobic interactions.

Pharmacological vs. Fluridone (), a pyridin-4-one derivative with trifluoromethylphenyl groups, exemplifies agrochemical applications, highlighting how substituent choice tailors compounds for specific industries .

Heterocyclic Core Variations :

  • Replacement of pyridin-2-one with pyrrolidine () shifts the molecule’s conformational flexibility and hydrogen-bonding capacity, altering its biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.